ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate
Description
Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro-hydroxyphenyl group and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C14H15ClN2O3 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-20-14(19)12-6-9(2)17(16-12)8-10-7-11(15)4-5-13(10)18/h4-7,18H,3,8H2,1-2H3 |
InChI Key |
USSRPICQDQQPDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate typically involves the reaction of 5-chloro-2-hydroxybenzyl chloride with 5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid.
Reduction: Formation of ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-methanol.
Substitution: Formation of ethyl 1-[(5-amino-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-[(2-hydroxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate: Lacks the chloro substituent, which may affect its biological activity.
Ethyl 1-[(5-chloro-2-methoxyphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxylate: Contains a methoxy group instead of a hydroxyl group, which may alter its reactivity and biological properties.
Ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-1H-pyrazole-3-carboxylate: Lacks the methyl group on the pyrazole ring, which may influence its chemical and biological behavior.
The uniqueness of ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.
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